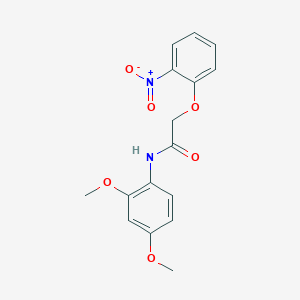![molecular formula C18H29N5O2 B5539321 2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)
2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.23212518 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles
Research by Aggarwal et al. (2014) demonstrates the synthesis of diazaspiro compounds, including 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, through a double Michael addition reaction. This process does not require a catalyst and is efficient in producing high yields in a short time, indicating the utility of diazaspiro compounds in synthesizing nitrogen-containing spiro heterocycles (Aggarwal, Vij, & Khurana, 2014).
Crystal Structure and Thermodynamic Properties
The work by Zeng, Wang, and Zhang (2021) explores the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative, which is structurally similar to the compound . Their research provides insights into the molecular structure and stability of such compounds, which is crucial for their application in scientific research (Zeng, Wang, & Zhang, 2021).
Stereoselective Synthesis of Diazaspiro Derivatives
Islam et al. (2017) developed a method for synthesizing diazaspiro[5.5]undecane derivatives. Their approach demonstrates the potential of these compounds in creating a variety of derivatives with potential applications in various scientific fields (Islam, Barakat, Al-Majid, Ghabbour, Fun, & Siddiqui, 2017).
Photophysical Studies and Solvatochromic Analysis
Aggarwal and Khurana (2015) conducted a study on the photophysical behavior of diazaspiro compounds. Their research provides valuable insights into the optical properties of these compounds, which could be significant for applications in photophysics and materials science (Aggarwal & Khurana, 2015).
Biological Activity and Synthesis of 1,9-Diazaspiro[5.5]undecanes
Blanco‐Ania, Heus, and Rutjes (2017) discussed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes. Their review highlights the potential of these compounds in treating various disorders, indicating the compound's relevance in pharmaceutical research (Blanco‐Ania, Heus, & Rutjes, 2017).
Regioselective Synthesis of 1-Alkyl-4-Imidazolecarboxylates
Helal and Lucas (2002) demonstrate the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates, showcasing a method that could be applied to the synthesis of compounds similar to the one . This research has implications for developing novel compounds in organic synthesis (Helal & Lucas, 2002).
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethyl]-8-(5-methyl-1H-imidazole-4-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-14-16(20-13-19-14)17(25)23-8-4-6-18(12-23)7-5-15(24)22(11-18)10-9-21(2)3/h13H,4-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVFJPLDZUFLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(DIETHYLAMINO)PHENYL]-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B5539248.png)
![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)

![2-[3-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carbonyl]phenyl]-4-methylphthalazin-1-one](/img/structure/B5539273.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

